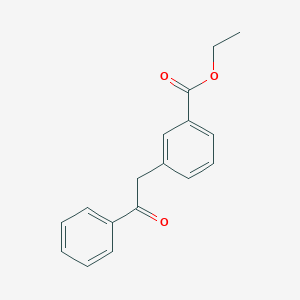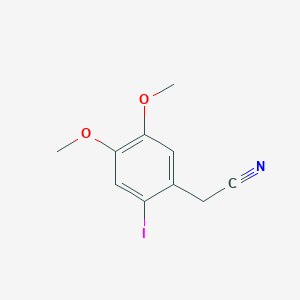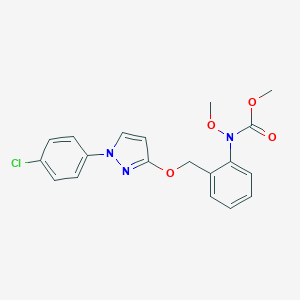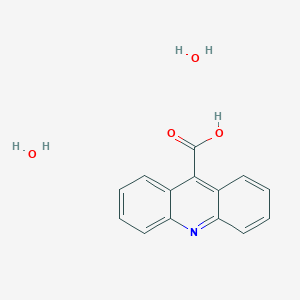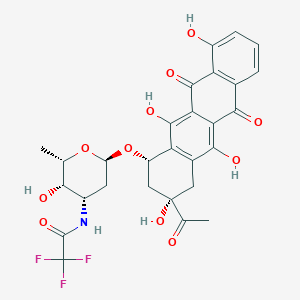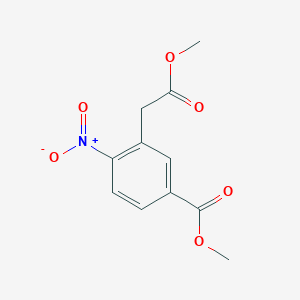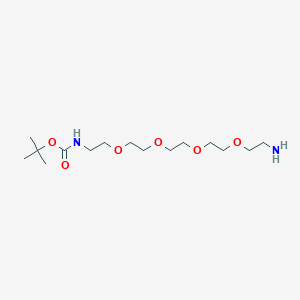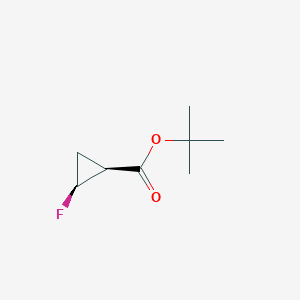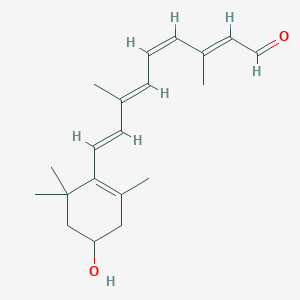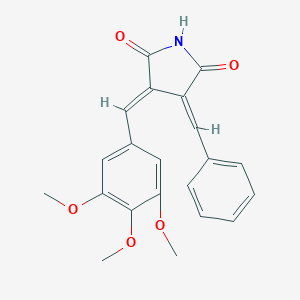
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione: is an organic compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core substituted with benzylidene and trimethoxybenzylidene groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable pyrrolidine-2,5-dione derivative. One common method includes the use of a base-catalyzed aldol condensation reaction, where the aldehyde reacts with the pyrrolidine-2,5-dione under basic conditions to form the desired product.
Industrial Production Methods
On an industrial scale, the synthesis might involve more efficient and scalable methods, such as continuous flow reactions or the use of solid-supported catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, solvent, and catalyst, would be optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core, potentially converting them to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzylidene and trimethoxybenzylidene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or other reduced derivatives. Substitution reactions would introduce new functional groups onto the aromatic rings.
科学研究应用
Chemistry
In synthetic chemistry, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development and biological studies.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a useful building block for creating new materials with desired properties.
作用机制
The mechanism by which 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione exerts its effects depends on its specific interactions with molecular targets. For instance, if it exhibits anticancer activity, it might interact with cellular proteins involved in cell cycle regulation or apoptosis pathways. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 3-Benzylidene-4-(4-methoxybenzylidene)pyrrolidine-2,5-dione
- 3-Benzylidene-4-(3,4-dimethoxybenzylidene)pyrrolidine-2,5-dione
- 3-Benzylidene-4-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione is unique due to the presence of three methoxy groups on the benzylidene ring. This substitution pattern can significantly influence its chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.
属性
CAS 编号 |
152815-51-5 |
|---|---|
分子式 |
C21H19NO5 |
分子量 |
365.4 g/mol |
IUPAC 名称 |
(3E,4E)-3-benzylidene-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19NO5/c1-25-17-11-14(12-18(26-2)19(17)27-3)10-16-15(20(23)22-21(16)24)9-13-7-5-4-6-8-13/h4-12H,1-3H3,(H,22,23,24)/b15-9+,16-10+ |
InChI 键 |
YQALUFAJAWGTQV-KAVGSWPWSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=CC3=CC=CC=C3)C(=O)NC2=O |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=C/C3=CC=CC=C3)\C(=O)NC2=O |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=CC3=CC=CC=C3)C(=O)NC2=O |
同义词 |
3-benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione T 686 T 686, (E,Z)-isomer T 686, (Z,E)-isomer T-686 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



